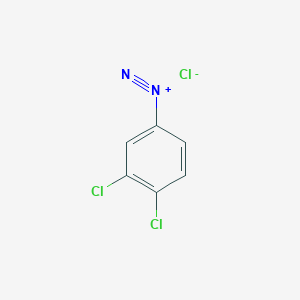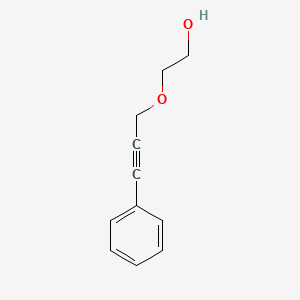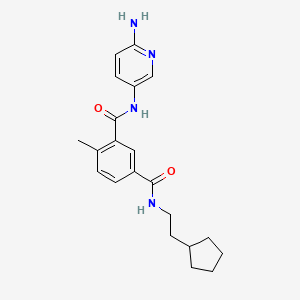
N'-(6-Aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methylisophthalamide
Descripción general
Descripción
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a pyridine ring, a cyclopentyl group, and a benzene ring with carboxamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 6-aminopyridine, which undergoes functionalization to introduce the desired substituents.
Cyclopentyl Group Introduction:
Formation of the Benzene Derivative: The benzene ring with carboxamide functionalities can be synthesized through acylation reactions followed by amide formation.
Coupling Reactions: The final step involves coupling the pyridine and benzene derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N’-(6-aminopyridin-3-yl)-N-(2-cyclohexylethyl)-4-methyl-benzene-1,3-dicarboxamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopropylethyl)-4-methyl-benzene-1,3-dicarboxamide: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H26N4O2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-N-(6-aminopyridin-3-yl)-1-N-(2-cyclopentylethyl)-4-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-14-6-7-16(20(26)23-11-10-15-4-2-3-5-15)12-18(14)21(27)25-17-8-9-19(22)24-13-17/h6-9,12-13,15H,2-5,10-11H2,1H3,(H2,22,24)(H,23,26)(H,25,27) |
Clave InChI |
CLEGTVIMOPPIBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCCC2CCCC2)C(=O)NC3=CN=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
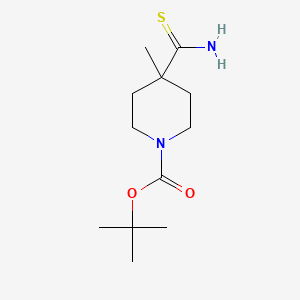
![1-[5-(4-Chlorophenyl)pyridin-2-yl]-4-(propan-2-yl)piperazine](/img/structure/B8469156.png)
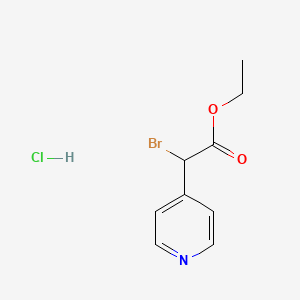
![3-Isoquinolinecarboxamide,n-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1h-isoindol-4-yl]methyl]-](/img/structure/B8469167.png)


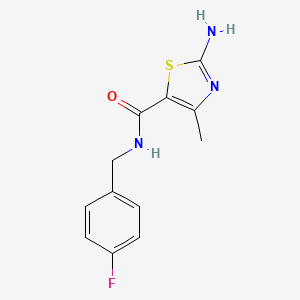
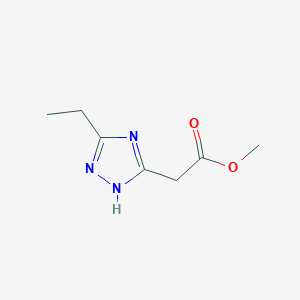

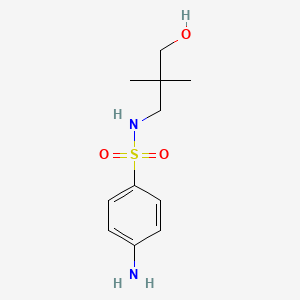
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B8469235.png)
